
3-(4-Methylpiperazine-1-carbonyl)-10,10-dioxothioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-601280 is a compound used in scientific research, particularly in the study of apoptosis, which is the process of programmed cell death. This compound is often utilized in assays to detect various apoptotic parameters, making it a valuable tool in cell biology and related fields .
Chemical Reactions Analysis
WAY-601280 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-601280 is primarily used in scientific research to study apoptosis. It is employed in multi-parameter apoptosis assay kits to detect different apoptotic readouts simultaneously. This compound is used in cell-based assays, flow cytometry, and fluorescence microscopy to analyze distinct apoptotic events at the single-cell level .
Mechanism of Action
The mechanism of action of WAY-601280 involves its interaction with specific molecular targets and pathways involved in apoptosis. It likely binds to certain proteins or receptors on the cell membrane, triggering a cascade of events that lead to programmed cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the outer membrane of apoptotic cells .
Comparison with Similar Compounds
WAY-601280 can be compared with other compounds used in apoptosis research, such as:
Annexin V: Used to detect phosphatidylserine on the outer membrane of apoptotic cells.
TMRE: Used as a probe for mitochondrial membrane potential.
RedDot™2: An indicator of plasma membrane permeability and cell viability.
WAY-601280 is unique in its ability to provide a multiplexed readout of different apoptotic parameters, making it a versatile tool in apoptosis research .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C19H18N2O4S/c1-20-8-10-21(11-9-20)19(23)13-6-7-15-17(12-13)26(24,25)16-5-3-2-4-14(16)18(15)22/h2-7,12H,8-11H2,1H3 |
InChI Key |
HNJFCUWJWJUWMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



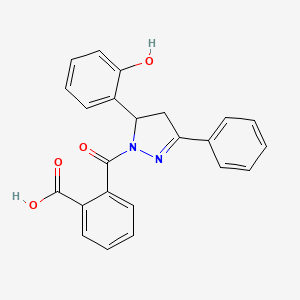
![3-[(3,4-Dimethoxyphenyl)-(2,4-dioxochromen-3-yl)methyl]chromene-2,4-dione](/img/structure/B10803076.png)
![N-(3-sulfamoylphenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B10803078.png)
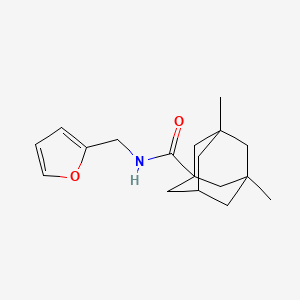
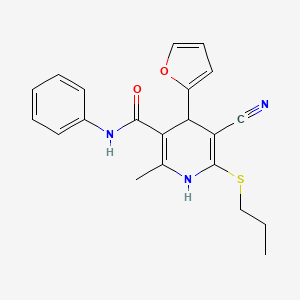
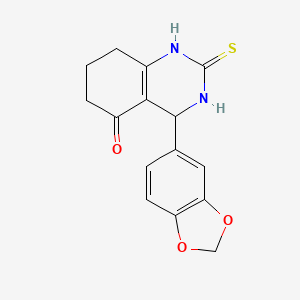
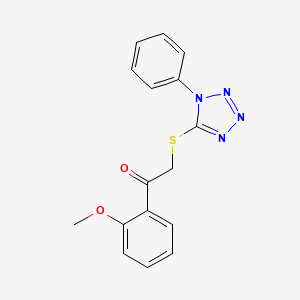

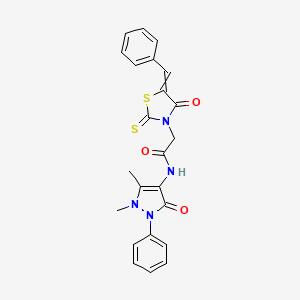
![2-Phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10803140.png)
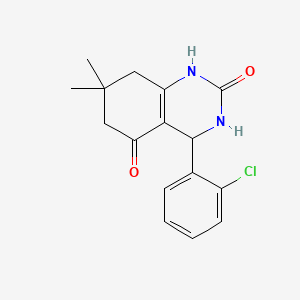
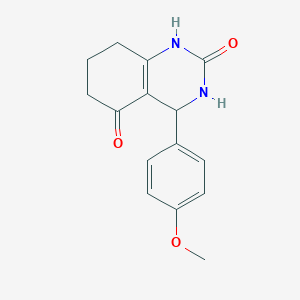
![2-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10803149.png)
